4-(3,4-Dichlorophenyl)piperidine

Vue d'ensemble

Description

4-(3,4-Dichlorophenyl)piperidine is a useful research compound. Its molecular formula is C11H14Cl3N and its molecular weight is 266.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(3,4-Dichlorophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

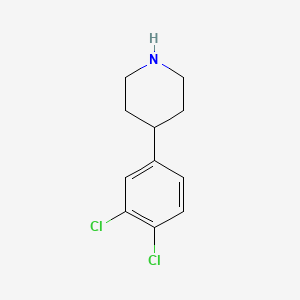

This compound is characterized by its piperidine ring substituted with a dichlorophenyl group. This structural feature is crucial for its biological activity, influencing interactions with various biological targets.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors:

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : DPP-IV inhibitors are vital in managing type 2 diabetes by enhancing the action of incretin hormones. This compound derivatives have shown promising DPP-IV inhibitory activity, which may help regulate blood glucose levels effectively .

- Kinase Inhibition : The compound has been identified as a selective inhibitor of the ERK signaling pathway, which is often overactive in cancerous tissues. By inhibiting this pathway, it may contribute to the treatment of various cancers .

- NMDA Receptor Antagonism : Some derivatives of piperidine have demonstrated NMDA receptor antagonism, potentially offering therapeutic benefits in neurodegenerative diseases and conditions associated with excitotoxicity .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Case Studies

- Diabetes Management : A study demonstrated that this compound derivatives effectively reduced blood glucose levels in diabetic animal models through DPP-IV inhibition. The results indicated a significant improvement in glycemic control without notable side effects .

- Cancer Research : Research into the ERK pathway revealed that compounds derived from this compound inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

- Neurological Disorders : In vivo studies showed that certain derivatives could reduce NMDA-induced convulsions in neonatal rats, indicating their potential as anticonvulsants and neuroprotective agents .

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that 4-(3,4-Dichlorophenyl)piperidine exhibits antidepressant properties. It has been shown to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Animal studies revealed significant reductions in depressive-like behaviors when administered at doses ranging from 10 mg/kg to 50 mg/kg, with pronounced effects at higher doses .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests against Staphylococcus aureus and Escherichia coli indicated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting its potential as a lead compound for new antibiotic development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may reduce inflammatory responses in vitro. This property could lead to therapeutic applications in treating inflammatory diseases by inhibiting specific enzymes involved in metabolic processes.

Dihydrofolate Reductase (DHFR) Inhibition

A study focused on novel piperidine-based thiosemicarbazones showed that derivatives of this compound could serve as effective inhibitors of DHFR, an essential enzyme in folate metabolism linked to cancer and tuberculosis treatment . The structure-activity relationship (SAR) analysis highlighted the significance of electron-withdrawing groups in enhancing biological activity.

Molecular Docking Studies

In silico molecular docking studies have been employed to predict the binding affinity and interaction patterns of this compound with target proteins. Such computational approaches aid in rational drug design by elucidating how structural modifications impact biological activity .

Antidepressant Study

In a controlled animal study, researchers administered varying doses of this compound to evaluate its antidepressant effects. Results indicated significant behavioral improvements compared to control groups, supporting its potential as a non-stimulant antidepressant alternative.

| Dose (mg/kg) | Behavioral Improvement (%) |

|---|---|

| 10 | 25 |

| 25 | 45 |

| 50 | 70 |

Antimicrobial Efficacy Study

The antimicrobial efficacy was assessed through disc diffusion methods against selected bacterial strains. The results are summarized below:

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 | 18 |

| Escherichia coli | 64 | 14 |

Propriétés

IUPAC Name |

4-(3,4-dichlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-10-2-1-9(7-11(10)13)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREIFEVUVSLMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99329-54-1 | |

| Record name | 4-(3,4-Dichlorophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99329-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3,4-dichlorophenyl)piperidine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.